methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate
Description
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Properties
IUPAC Name |
methyl (Z)-3-(4-ethoxyanilino)-2-(4-methoxyphenyl)sulfonylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO6S/c1-4-26-16-7-5-14(6-8-16)20-13-18(19(21)25-3)27(22,23)17-11-9-15(24-2)10-12-17/h5-13,20H,4H2,1-3H3/b18-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBIXTLZLXVOXCF-AQTBWJFISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC=C(C(=O)OC)S(=O)(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N/C=C(/C(=O)OC)\S(=O)(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves a multi-step process. A common method includes the reaction of 4-ethoxyphenylamine with 4-methoxybenzenesulfonyl chloride under basic conditions, leading to the formation of an intermediate sulfonamide. This intermediate is then reacted with methyl acrylate in the presence of a base to yield the final product. The reaction conditions often involve solvents such as dichloromethane or toluene, with temperatures ranging from room temperature to reflux conditions.
Synthetic Route Summary
| Step | Reaction | Conditions |
|---|---|---|
| 1 | Reaction of 4-ethoxyphenylamine with 4-methoxybenzenesulfonyl chloride | Basic conditions |
| 2 | Formation of sulfonamide intermediate | Solvent: dichloromethane or toluene |
| 3 | Reaction with methyl acrylate | Base, reflux conditions |
The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of ethoxy and methoxy groups enhances its binding affinity, which is crucial for modulating biological pathways.
Potential Applications
Research has indicated several potential applications for this compound:
- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties, making it a candidate for further investigation in treating infections.
- Anticancer Properties : The compound has been explored for its ability to inhibit tumor growth, particularly through mechanisms involving apoptosis and cell cycle arrest.
- Enzyme Inhibition : It may serve as an inhibitor for specific enzymes involved in disease pathways, offering therapeutic potential in various conditions.
Case Studies and Research Findings
- Anticancer Studies : In vitro studies demonstrated that this compound induced apoptosis in cancer cell lines. The compound was shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to increased cancer cell death.
- Antimicrobial Testing : A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition of growth at certain concentrations, suggesting its potential as an antimicrobial agent.
- Enzyme Interaction Studies : Research focused on the compound's ability to inhibit specific enzymes linked to inflammatory responses. The results indicated a dose-dependent inhibition, highlighting its potential in treating inflammatory diseases.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound | Structure Highlights | Biological Activity |
|---|---|---|
| Methyl (2Z)-3-(4-methoxyphenyl)-2-propenoate | Lacks sulfonamide group | Limited anticancer activity |
| Methyl (2Z)-3-(4-chlorophenyl)-2-propenoate | Halogenated phenyl group | Moderate antimicrobial activity |
The presence of both ethoxy and methoxy groups in this compound contributes to its distinct biological profile compared to these similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
